molecular formula C34H60N8O11 B14243379 L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine CAS No. 233610-84-9

L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine

Katalognummer: B14243379
CAS-Nummer: 233610-84-9
Molekulargewicht: 756.9 g/mol
InChI-Schlüssel: JFKXEQWOGUQOTP-FYUGKPBRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine is a synthetic peptide composed of seven amino acids: proline, threonine, leucine, and lysine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (L-proline) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (L-threonine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Analyse Chemischer Reaktionen

Types of Reactions

L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine residues, leading to the formation of hydroxythreonine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can yield hydroxythreonine, while substitution reactions can introduce new amino acids into the peptide sequence.

Wissenschaftliche Forschungsanwendungen

L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the peptide’s structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine: Similar in structure but with variations in amino acid sequence.

    Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.

    L-Threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolylglycyl-L-proline:

Uniqueness

This compound is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.

Eigenschaften

CAS-Nummer

233610-84-9

Molekularformel

C34H60N8O11

Molekulargewicht

756.9 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C34H60N8O11/c1-17(2)16-23(29(47)37-22(34(52)53)10-6-7-13-35)38-30(48)24-12-9-15-42(24)33(51)27(20(5)45)41-32(50)26(19(4)44)40-31(49)25(18(3)43)39-28(46)21-11-8-14-36-21/h17-27,36,43-45H,6-16,35H2,1-5H3,(H,37,47)(H,38,48)(H,39,46)(H,40,49)(H,41,50)(H,52,53)/t18-,19-,20-,21+,22+,23+,24+,25+,26+,27+/m1/s1

InChI-Schlüssel

JFKXEQWOGUQOTP-FYUGKPBRSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCCN2)O

Kanonische SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.